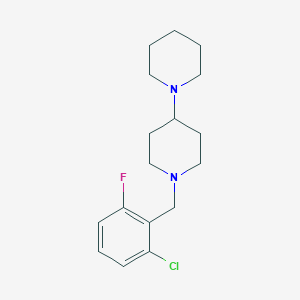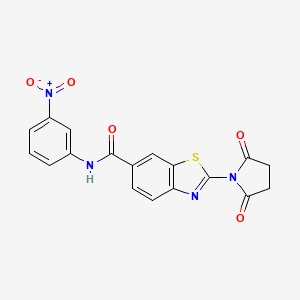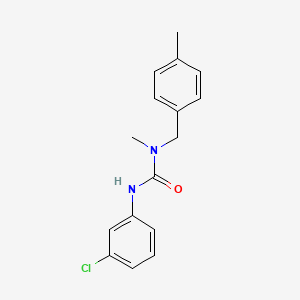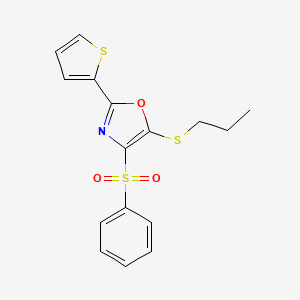![molecular formula C19H22N2O5S B4964875 METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE](/img/structure/B4964875.png)
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamido group and a benzoate ester. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
将来の方向性
作用機序
Target of Action
The primary target of Methyl 4-[(3-{4-[(Ethylamino)Sulfonyl]Phenyl}Propanoyl)Amino]Benzoate, also known as MSAB, is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt/β-catenin signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration. The inhibition of this pathway by MSAB can lead to the suppression of these processes, particularly in Wnt-dependent cancer cells .
Result of Action
MSAB selectively inhibits the proliferation of Wnt-dependent cancer cells . It has been shown to have an IC50 (half maximal inhibitory concentration) of less than 6 μM in these cells, while exhibiting little efficacy in Wnt-independent cultures .
Action Environment
The action, efficacy, and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the temperature at which MSAB is stored can affect its stability, with a recommended storage temperature of 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylsulfamoyl Intermediate: The synthesis begins with the preparation of the ethylsulfamoyl intermediate. This is achieved by reacting ethylamine with sulfonyl chloride under controlled conditions to form ethylsulfamoyl chloride.
Coupling with Phenyl Ring: The ethylsulfamoyl chloride is then coupled with a phenyl ring through a nucleophilic substitution reaction, resulting in the formation of 4-(ethylsulfamoyl)phenyl intermediate.
Amidation Reaction: The 4-(ethylsulfamoyl)phenyl intermediate undergoes an amidation reaction with propanoic acid to form the propanamido derivative.
Esterification: Finally, the propanamido derivative is esterified with methyl benzoate under acidic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Hydrolysis: Carboxylic acid and alcohol.
科学的研究の応用
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
類似化合物との比較
Similar Compounds
- METHYL 4-{3-[4-(METHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE
- METHYL 4-{3-[4-(PROPYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE
- METHYL 4-{3-[4-(BUTYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE
Uniqueness
METHYL 4-{3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDO}BENZOATE is unique due to the presence of the ethylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds with different alkyl groups, affecting its interactions and applications in various fields.
特性
IUPAC Name |
methyl 4-[3-[4-(ethylsulfamoyl)phenyl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-20-27(24,25)17-11-4-14(5-12-17)6-13-18(22)21-16-9-7-15(8-10-16)19(23)26-2/h4-5,7-12,20H,3,6,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTASYMMAHNXFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4964814.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![4-(4-Nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)



![(E)-3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid](/img/structure/B4964874.png)
![N-[(2-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4964878.png)
![2-[4-[2-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B4964880.png)

